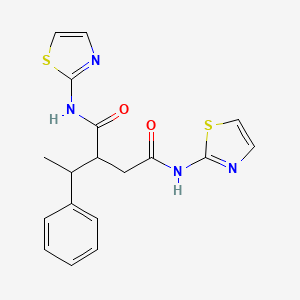
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
Descripción general
Descripción
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide involves the inhibition of the interaction between 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide and acetylated histones, which leads to the suppression of gene transcription. This results in the downregulation of pro-inflammatory cytokines, oncogenes, and other genes involved in disease development.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to exhibit potent anti-inflammatory, anti-cancer, and immunomodulatory effects in various preclinical studies. It has been found to suppress the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is its specificity towards the 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide protein, which minimizes off-target effects. It has also been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, its low solubility in aqueous solutions and potential toxicity at high concentrations pose limitations for its use in lab experiments.
Direcciones Futuras
The potential therapeutic applications of 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide continue to be explored, with several ongoing studies focused on its use in cancer therapy, inflammation, and autoimmune disorders. Future research directions include the development of more potent and selective 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide inhibitors, the investigation of the synergistic effects of 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide with other drugs, and the optimization of its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a promising chemical compound with potential therapeutic applications in various diseases. Its specificity towards the 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide protein and potent anti-inflammatory, anti-cancer, and immunomodulatory effects make it an attractive target for further research. However, its limitations and potential toxicity at high concentrations must be taken into consideration in future studies.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide protein. 2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide plays a crucial role in the regulation of gene expression, and its overexpression has been implicated in the development and progression of several diseases.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3/c13-8-3-1-7(2-4-8)5-10(17)15-9-6-14-12(19)16-11(9)18/h1-4,6H,5H2,(H,15,17)(H2,14,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXDTSMCIKEDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CNC(=O)NC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[allyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4191617.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4191627.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4191632.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B4191640.png)
![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4191651.png)


![1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide](/img/structure/B4191682.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191686.png)
![[(3-{[(2-methoxyethyl)(3-thienylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4191700.png)
![N-(diphenylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4191717.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4191722.png)